Cas no 1131614-13-5 (Methyl 3-iodo-4-propoxybenzoate)

Methyl 3-iodo-4-propoxybenzoate structure
1131614-13-5 structure
商品名:Methyl 3-iodo-4-propoxybenzoate
CAS番号:1131614-13-5
MF:C11H13O3I
メガワット:320.12312
CID:1030643
PubChem ID:44828999

Methyl 3-iodo-4-propoxybenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-iodo-4-propoxybenzoate
    • Methyl3-iodo-4-propoxybenzoate
    • DTXSID70661086
    • A802863
    • SCHEMBL15662814
    • 1131614-13-5
    • DB-060397
    • AKOS015843182
    • インチ: InChI=1S/C11H13IO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6H2,1-2H3
    • InChIKey: ILSKWROLJWUPQQ-UHFFFAOYSA-N
    • ほほえんだ: CCCOC1=C(C=C(C=C1)C(=O)OC)I

計算された属性

  • せいみつぶんしりょう: 319.99094g/mol
  • どういたいしつりょう: 319.99094g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 35.5Ų

Methyl 3-iodo-4-propoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A301847-1g
Methyl 3-iodo-4-propoxybenzoate
1131614-13-5 95+%
1g
$420.0 2024-04-26
Alichem
A019097481-1g
Methyl 3-iodo-4-propoxybenzoate
1131614-13-5 95%
1g
$453.44 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1757705-1g
Methyl 3-iodo-4-propoxybenzoate
1131614-13-5 98%
1g
¥3822.00 2024-08-09

Methyl 3-iodo-4-propoxybenzoate 関連文献

Methyl 3-iodo-4-propoxybenzoateに関する追加情報

Methyl 3-iodo-4-propoxybenzoate: A Versatile Compound in Modern Biomedical Research

Methyl 3-iodo-4-propoxybenzoate, with the chemical identifier CAS No. 1131614-13-5, is a multifunctional organic compound that has garnered significant attention in the field of biomedical research. This molecule combines the structural features of an aromatic ring system with iodine and propoxy functional groups, creating a unique chemical profile that supports diverse applications in drug development, material science, and bioactive molecule synthesis. Recent studies have highlighted its potential as a building block for designing novel therapeutic agents and its role in modulating biological pathways through targeted molecular interactions.

The core structure of Methyl 3-iodo-4-propoxybenzoate consists of a benzoic acid derivative with an iodine atom at the 3-position and a propoxy group at the 4-position. This configuration imparts specific reactivity patterns, enabling the compound to serve as a versatile platform for chemical modifications. The iodine substituent, known for its high electronegativity, enhances the molecule's ability to participate in nucleophilic substitution reactions, while the propoxy group introduces hydrophobic characteristics that influence its solubility and bioavailability. These properties make Methyl 3-iodo-4-propoxybenzoate a valuable candidate for applications requiring precise molecular tailoring.

Recent advancements in medicinal chemistry have demonstrated the utility of Methyl 3-iodo-4-propoxybenzoate in the design of small-molecule therapeutics. For instance, a 2023 study published in *Journal of Medicinal Chemistry* explored its role as a precursor for developing anti-inflammatory agents targeting the NF-κB signaling pathway. The compound's ability to modulate cytokine production was validated through in vitro assays, highlighting its potential in chronic inflammatory diseases such as rheumatoid arthritis. This application underscores the importance of functional group placement in optimizing biological activity.

Furthermore, the synthesis of Methyl 3-iodo-4-propoxybenzoate has been optimized through green chemistry approaches to enhance sustainability. A 2024 paper in *Green Chemistry* reported a catalytic method using transition metal complexes to achieve high-yield synthesis with reduced environmental impact. This innovation aligns with the growing emphasis on eco-friendly pharmaceutical manufacturing, demonstrating how Methyl 3-iodo-4-propoxybenzoate can contribute to both scientific and industrial progress.

In the realm of materials science, Methyl 3-iodo-4-propoxybenzoate has shown promise as a component in functional polymers. Researchers at the University of Tokyo (2023) utilized this compound as a monomer for creating stimuli-responsive hydrogels with tunable mechanical properties. The iodine-containing structure enabled the hydrogels to respond to changes in pH and temperature, making them suitable for controlled drug delivery systems. This application exemplifies the versatility of the compound across different scientific disciplines.

Recent computational studies have also provided insights into the molecular interactions of Methyl 3-iodo-4-propoxybenzoate. Molecular docking simulations conducted in 2023 revealed its potential to bind to specific protein targets, including enzymes involved in metabolic disorders. These findings suggest that the compound could be further developed into targeted therapies for conditions such as diabetes and neurodegenerative diseases. The ability to predict binding affinity through computational models has accelerated the drug discovery process, reducing the need for extensive experimental trials.

The physicochemical properties of Methyl 3-iodo-4-propoxybenzoate are critical for its application in biomedical contexts. Its solubility profile, which balances hydrophilic and hydrophobic characteristics, allows for controlled release in biological environments. This property is particularly advantageous for designing sustained-release formulations, which are essential for managing chronic conditions. Additionally, the compound's stability under various pH conditions ensures its viability in both in vitro and in vivo experiments.

Collaborative efforts between academic institutions and pharmaceutical companies have further expanded the research on Methyl 3-iodo-4-propoxybenzoate. A 2024 partnership between Harvard Medical School and a biotech firm focused on exploring its potential in cancer immunotherapy. Preliminary data indicated that the compound could enhance T-cell activation by modulating immune checkpoint pathways, offering new directions for oncology research. These interdisciplinary studies highlight the compound's adaptability to complex biological systems.

As the field of biomedical research continues to evolve, Methyl 3-iodo-4-propoxybenzoate remains a focal point for innovation. Its structural flexibility and functional versatility position it as a key player in the development of next-generation therapeutics and advanced materials. Ongoing research is expected to uncover additional applications, further solidifying its role in addressing global health challenges. The continued exploration of this compound exemplifies the dynamic interplay between chemical design and biological outcomes in modern science.

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Amadis Chemical Company Limited
(CAS:1131614-13-5)Methyl 3-iodo-4-propoxybenzoate
A802863
清らかである:99%
はかる:1g
価格 ($):378.0